REACTION_CXSMILES
|
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]([C:13]([F:16])([F:15])[F:14])[CH:7]=1)=[O:4].N[C:18]1[CH:19]=[C:20]([N:24]2[CH:28]=[N:27][N:26]=[N:25]2)[CH:21]=[CH:22][CH:23]=1.CN(C=[O:33])C.[I-].[K+]>C(OCC)(=O)C>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]([NH:5][C:3](=[O:4])[CH2:2][O:33][C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([N:24]3[CH:28]=[N:27][N:26]=[N:25]3)[CH:19]=2)=[CH:7][C:8]=1[C:13]([F:16])([F:15])[F:14] |f:3.4|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
|
Name
|
|
Quantity
|
710 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)N1N=NN=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with a succession of 10% aq. LiCl (3×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous phases were extracted with ethyl acetate (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a tan solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized in methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)NC(COC1=CC(=CC=C1)N1N=NN=C1)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |